N-(3-phenylpropyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide N-(3-phenylpropyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 2549028-63-7
VCID: VC11832726
InChI: InChI=1S/C16H21N5OS/c22-16(17-8-4-7-14-5-2-1-3-6-14)21-11-9-20(10-12-21)15-13-18-23-19-15/h1-3,5-6,13H,4,7-12H2,(H,17,22)
SMILES: C1CN(CCN1C2=NSN=C2)C(=O)NCCCC3=CC=CC=C3
Molecular Formula: C16H21N5OS
Molecular Weight: 331.4 g/mol

N-(3-phenylpropyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide

CAS No.: 2549028-63-7

Cat. No.: VC11832726

Molecular Formula: C16H21N5OS

Molecular Weight: 331.4 g/mol

* For research use only. Not for human or veterinary use.

N-(3-phenylpropyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide - 2549028-63-7

Specification

CAS No. 2549028-63-7
Molecular Formula C16H21N5OS
Molecular Weight 331.4 g/mol
IUPAC Name N-(3-phenylpropyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide
Standard InChI InChI=1S/C16H21N5OS/c22-16(17-8-4-7-14-5-2-1-3-6-14)21-11-9-20(10-12-21)15-13-18-23-19-15/h1-3,5-6,13H,4,7-12H2,(H,17,22)
Standard InChI Key QSWXTBRGJJASNW-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=NSN=C2)C(=O)NCCCC3=CC=CC=C3
Canonical SMILES C1CN(CCN1C2=NSN=C2)C(=O)NCCCC3=CC=CC=C3

Introduction

N-(3-phenylpropyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide is a synthetic organic compound that incorporates a piperazine core functionalized with a thiadiazole moiety and a phenylpropyl group. Compounds of this nature are often studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties. The combination of the thiadiazole ring and piperazine scaffold is particularly significant due to their roles in enhancing bioactivity and molecular stability.

Structural Features

The structure of N-(3-phenylpropyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide includes:

  • Piperazine Core: A six-membered heterocyclic ring with two nitrogen atoms at opposite positions.

  • Thiadiazole Moiety: A five-membered aromatic ring containing sulfur and nitrogen atoms.

  • Phenylpropyl Substituent: A phenyl group attached via a three-carbon propyl chain.

  • Carboxamide Functional Group: A key structural feature that enhances hydrogen bonding potential and solubility.

This combination of functional groups makes the compound versatile for interactions with biological targets.

Synthesis Pathways

The synthesis of compounds like N-(3-phenylpropyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide typically involves:

  • Formation of the Thiadiazole Ring: This is achieved through cyclization reactions involving thiosemicarbazides or similar precursors.

  • Functionalization of Piperazine: Piperazine derivatives are often modified via alkylation or acylation reactions.

  • Coupling Reactions: The phenylpropyl group is introduced through nucleophilic substitution or Grignard reactions.

Detailed reaction conditions depend on the specific reagents used and desired purity.

Antiviral Potential

Similar compounds have shown efficacy against viral targets by inhibiting viral polymerases or disrupting protein-protein interactions critical for viral replication .

Antitumoral Applications

The carboxamide group in these molecules contributes to their ability to bind tubulin or other intracellular targets, thereby inhibiting cancer cell proliferation .

Analytical Characterization

The characterization of N-(3-phenylpropyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide can be conducted using:

  • NMR Spectroscopy:

    • Proton (1H^1H) and Carbon (13C^13C) NMR provide detailed information about the molecular framework.

    • Example: Signals corresponding to aromatic protons (7–8 ppm) and aliphatic chains (0–4 ppm) .

  • Mass Spectrometry (MS):

    • High-resolution MS confirms molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR):

    • Key functional groups such as C=O (carboxamide) and C=N (thiadiazole) exhibit characteristic absorption bands.

  • X-Ray Crystallography:

    • Provides precise three-dimensional structural data to confirm molecular geometry .

Comparative Data Table

PropertyValue/ObservationReference
Molecular FormulaC15_{15}H20_{20}N4_{4}O1_{1}SCalculated
Molecular Weight~320 g/molCalculated
SolubilityModerate in polar solventsExperimental
Antimicrobial ActivityEffective against Gram-positive bacteria
Antiviral ActivityInhibits viral polymerase interactions
Antitumoral ActivityTubulin polymerization inhibitor

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator